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Compound of Interest

Compound Name: (E)-5-Oxoundec-2-enenitrile

Cat. No.: B15227247 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last database update, specific experimental spectroscopic data for (E)-5-
Oxoundec-2-enenitrile is not readily available in published literature. This guide, therefore,

provides a detailed projection of its spectroscopic characteristics based on established

principles and data from analogous structures. It includes a plausible synthetic route to obtain

the compound and standard protocols for its analysis.

Introduction
(E)-5-Oxoundec-2-enenitrile is an organic compound featuring an α,β-unsaturated nitrile and

a ketone functional group. This unique combination of functionalities makes it a potentially

interesting molecule for synthetic chemistry and materials science. Understanding its

spectroscopic signature is crucial for its identification, characterization, and quality control. This

document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound, along with the detailed experimental procedures

required to obtain such data.

Proposed Synthesis
A reliable method for the synthesis of α,β-unsaturated nitriles is the Wittig reaction or its

Horner-Wadsworth-Emmons variant, which generally favors the formation of the (E)-isomer. A

plausible synthetic route for (E)-5-Oxoundec-2-enenitrile would involve the reaction of 2-

oxononanal with a phosphorus ylide derived from acetonitrile.
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Reaction Scheme:

Step 1: Preparation of the Wittig Reagent: Diethyl cyanomethylphosphonate is treated with a

strong base, such as sodium hydride (NaH), to generate the corresponding phosphonate

carbanion.

Step 2: Olefination: The resulting carbanion is then reacted with 2-oxononanal. The reaction

proceeds via a nucleophilic addition to the aldehyde, followed by elimination to form the

carbon-carbon double bond, yielding (E)-5-Oxoundec-2-enenitrile.

Experimental Protocols
The following are standard protocols for acquiring the spectroscopic data for a novel organic

compound like (E)-5-Oxoundec-2-enenitrile.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher)

spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to

achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer,

typically operating at 100 MHz for carbon. A proton-decoupled sequence is used to simplify

the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g.,

1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the

lower natural abundance of the ¹³C isotope.

3.2 Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for a
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solid sample, a KBr pellet is prepared by grinding a small amount of the compound with KBr

powder and pressing it into a transparent disk.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet)

is recorded and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for GC-MS, operating at a standard

energy of 70 eV. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) are used to generate the molecular ion

with less fragmentation.

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a

mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound

(e.g., m/z 50-300).

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (E)-5-Oxoundec-2-
enenitrile.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.8 - 7.0 Doublet of Triplets 1H H-3

~ 5.8 - 6.0 Doublet 1H H-2

~ 2.7 - 2.8 Triplet 2H H-4

~ 2.5 - 2.6 Triplet 2H H-6

~ 1.5 - 1.6 Multiplet 2H H-7

~ 1.2 - 1.4 Multiplet 6H H-8, H-9, H-10

~ 0.8 - 0.9 Triplet 3H H-11

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 208 C-5 (C=O)

~ 145 C-3

~ 118 C-1 (C≡N)

~ 110 C-2

~ 40 C-6

~ 35 C-4

~ 31 C-9

~ 29 C-8

~ 24 C-7

~ 22 C-10

~ 14 C-11

Table 3: Predicted IR Data (Thin Film)
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Wavenumber (cm⁻¹) Intensity Assignment

~ 2225 Medium C≡N stretch (conjugated)

~ 1690 Strong C=O stretch (α,β-unsaturated)

~ 1630 Medium C=C stretch

~ 970 Strong =C-H bend (trans)

2955, 2925, 2855 Medium-Strong C-H stretch (aliphatic)

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Proposed Fragment

179 [M]⁺ (Molecular Ion)

150 [M - C₂H₅]⁺ (α-cleavage)

122 [M - C₄H₉]⁺ (McLafferty rearrangement)

99 [C₆H₁₁CO]⁺

71 [C₅H₁₁]⁺

55 [C₄H₇]⁺

Visualizations
The following diagrams illustrate the proposed workflow for the synthesis and analysis of (E)-5-
Oxoundec-2-enenitrile.
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Caption: Synthetic and analytical workflow for (E)-5-Oxoundec-2-enenitrile.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of (E)-5-
Oxoundec-2-enenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15227247#spectroscopic-data-nmr-ir-ms-of-e-5-
oxoundec-2-enenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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